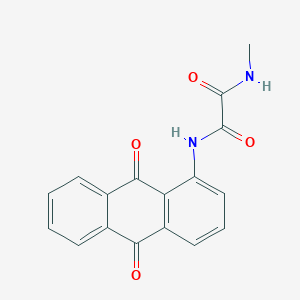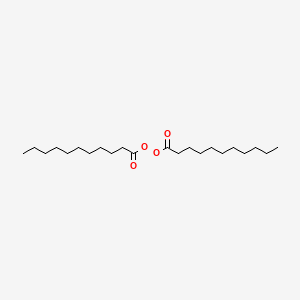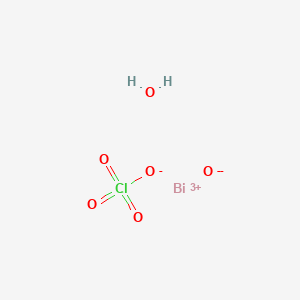![molecular formula C20H18N4O2 B13790525 Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]- CAS No. 6657-00-7](/img/structure/B13790525.png)
Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This particular compound is known for its vibrant color and is commonly used in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as phenol, under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted azo compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol primarily involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]aniline
- 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]naphthol
Uniqueness
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Propriétés
Numéro CAS |
6657-00-7 |
|---|---|
Formule moléculaire |
C20H18N4O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-[(2-methoxy-5-methyl-4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O2/c1-14-12-19(24-22-16-8-10-17(25)11-9-16)20(26-2)13-18(14)23-21-15-6-4-3-5-7-15/h3-13,25H,1-2H3 |
Clé InChI |
NQNIWQLHLJISGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)





![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)




